6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopenta[c]pyridine ring system with diamine substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine . Another method includes the condensation of cyclopentenolone with alkylenediamines or the reaction of an aliphatic α-diketone with 1,2-diamino cyclopentane, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophilic substitution with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopenta[c]pyridine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2,3-Cyclopentenopyridine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Uniqueness
6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride is unique due to its diamine substitutions, which confer distinct chemical and biological properties. These substitutions enhance its potential as a therapeutic agent and its effectiveness as a corrosion inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C8H13Cl2N3 |
---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-3,7-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c9-7-2-1-5-3-8(10)11-4-6(5)7;;/h3-4,7H,1-2,9H2,(H2,10,11);2*1H |
InChI Key |
PSPKAAZFFPOCFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NC=C2C1N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.